molecular formula C12H13N3O3 B14637123 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione CAS No. 55371-09-0

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B14637123
CAS No.: 55371-09-0
M. Wt: 247.25 g/mol
InChI Key: XVJAOKDKMDFCSL-UHFFFAOYSA-N
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Description

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a pyrido[2,3-d]pyrimidine core with acetyl and trimethyl substituents, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione typically involves the cyclization of 5-acetyl-4-aminopyrimidines. One common method includes heating 5-acetyl-4-aminopyrimidines with carboxylic anhydrides or acid chlorides under reflux conditions in the presence of a base such as sodium methoxide in butanol . This reaction leads to the formation of the pyrido[2,3-d]pyrimidine core with the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid, reflux conditions.

    Reduction: Sodium borohydride, room temperature.

    Substitution: Carboxylic anhydrides or acid chlorides, reflux conditions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various acyl derivatives of the pyrido[2,3-d]pyrimidine core.

Scientific Research Applications

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the acetyl and trimethyl groups enhances its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

55371-09-0

Molecular Formula

C12H13N3O3

Molecular Weight

247.25 g/mol

IUPAC Name

5-acetyl-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4-dione

InChI

InChI=1S/C12H13N3O3/c1-6-5-8(7(2)16)9-10(13-6)14(3)12(18)15(4)11(9)17/h5H,1-4H3

InChI Key

XVJAOKDKMDFCSL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=N1)N(C(=O)N(C2=O)C)C)C(=O)C

Origin of Product

United States

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